N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound. The final step involves the coupling of the thiophene carboxamide group, which can be achieved through an amide bond formation reaction using reagents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the thiophene carboxamide group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indol-3-ylcarbonyl)glycine: Another indole derivative with different biological activities.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: A compound with similar structural features but different applications.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its combination of an indole moiety, a piperidine ring, and a thiophene carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C19H19N3O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c23-18(17-6-3-11-25-17)21-13-7-9-22(10-8-13)19(24)15-12-20-16-5-2-1-4-14(15)16/h1-6,11-13,20H,7-10H2,(H,21,23) |
InChI Key |
VLAPVWWUGKZMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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